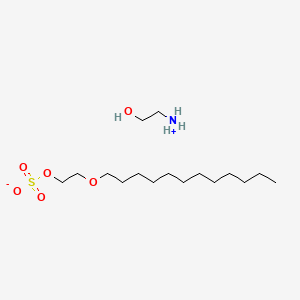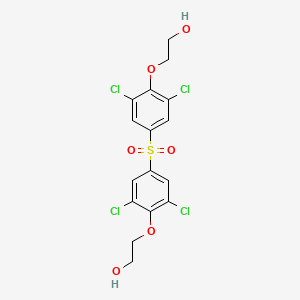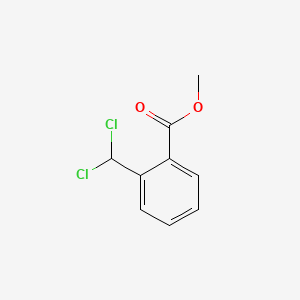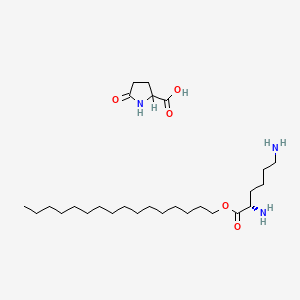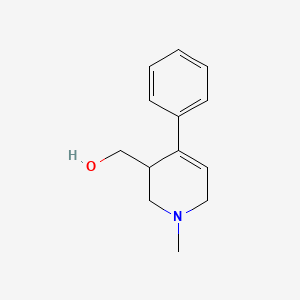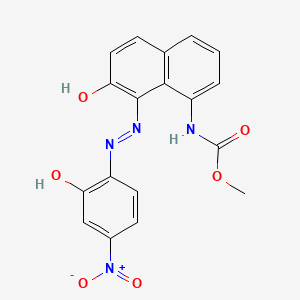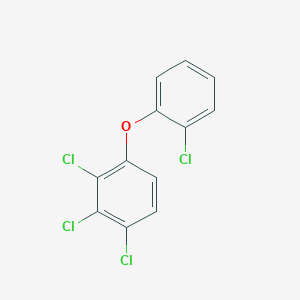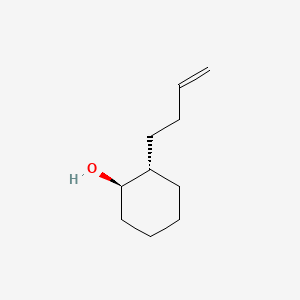
5-(1-Propynyl)-cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Propynyl)-cytidine is a modified nucleoside where a propynyl group is attached to the 5-position of the cytidine molecule. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-cytidine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium (Pd) as a catalyst and copper (Cu) as a co-catalyst to couple 5-iodocytidine with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反応の分析
Types of Reactions: 5-(1-Propynyl)-cytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of this compound ketones or aldehydes.
Reduction: Formation of this compound saturated derivatives.
Substitution: Formation of various substituted cytidine derivatives.
科学的研究の応用
5-(1-Propynyl)-cytidine has numerous applications in scientific research:
作用機序
The mechanism of action of 5-(1-Propynyl)-cytidine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of DNA and RNA duplexes. The propynyl group increases the hydrophobic interactions and van der Waals forces, leading to more stable nucleic acid structures . This modification also allows for better recognition and binding to target sequences, making it useful in gene regulation and therapeutic applications .
類似化合物との比較
5-Methylcytidine: Similar in structure but with a methyl group instead of a propynyl group.
5-Bromocytidine: Contains a bromine atom at the 5-position.
5-Fluorocytidine: Contains a fluorine atom at the 5-position.
Comparison: 5-(1-Propynyl)-cytidine is unique due to its propynyl group, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in applications requiring high-affinity nucleic acid interactions, such as in the development of antisense oligonucleotides and triplex-forming oligonucleotides .
特性
CAS番号 |
188254-40-2 |
|---|---|
分子式 |
C12H15N3O5 |
分子量 |
281.26 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-2-3-6-4-15(12(19)14-10(6)13)11-9(18)8(17)7(5-16)20-11/h4,7-9,11,16-18H,5H2,1H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1 |
InChIキー |
XXSIICQLPUAUDF-TURQNECASA-N |
異性体SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


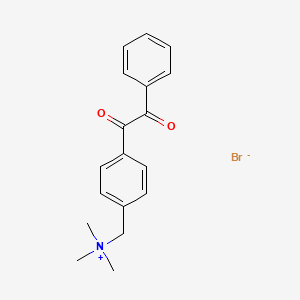


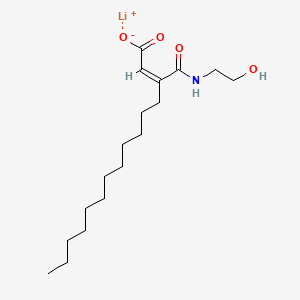
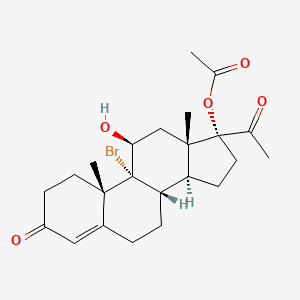
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
